1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid

説明

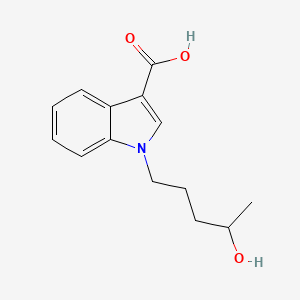

1-(4-Hydroxypentyl)-1H-indole-3-carboxylic acid is an indole derivative characterized by a hydroxypentyl chain at the 1-position and a carboxylic acid group at the 3-position of the indole ring (Figure 1). The hydroxypentyl substituent introduces a hydroxyl group at the fourth carbon of the pentyl chain, which enhances polarity compared to purely alkyl or halogenated analogs. This structural feature may influence solubility, metabolic stability, and receptor interactions.

特性

IUPAC Name |

1-(4-hydroxypentyl)indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(16)5-4-8-15-9-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTRSAHBYMWKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342458 | |

| Record name | 1-(4-Hydroxypentyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid typically involves multi-step reactions starting from commercially available indole derivatives. One common synthetic route includes the following steps:

Alkylation: The indole ring is alkylated with 4-bromopentanol under basic conditions to introduce the hydroxypentyl group.

Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group at the 3-position of the indole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The hydroxypentyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Properties and Mechanism of Action

1-(4-Hydroxypentyl)-1H-indole-3-carboxylic acid is a derivative of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids such as THC. These compounds exhibit high binding affinity for cannabinoid receptors CB1 and CB2, influencing various physiological processes. Research indicates that this compound can act as a full agonist at CB1 receptors, potentially leading to effects similar to those induced by THC but with varying potency and side effects .

Cannabinoid Receptor Agonism

- Binding Affinity: Studies have shown that derivatives like 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid possess significant binding affinities to CB1 receptors, often exceeding those of traditional cannabinoids . This property makes them valuable in research aimed at understanding cannabinoid receptor activation and its physiological effects.

- Physiological Effects: The compound has been linked to alterations in locomotor activity and core body temperature in animal models, demonstrating its potential for inducing psychoactive effects similar to those associated with cannabis use .

Stability Studies

Research into the stability of synthetic cannabinoids, including 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid, is critical for forensic applications. Stability tests indicate that this compound remains stable under various storage conditions (e.g., at -30°C or -80°C), which is essential for accurate detection in biological matrices such as blood and urine .

Analytical Methods

The detection of this compound in biological samples typically employs advanced techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry). The quantification methods have been validated for accuracy and precision, allowing for reliable monitoring of synthetic cannabinoid use in forensic toxicology .

Case Study: Synthetic Cannabinoids in Forensic Toxicology

A notable study analyzed the presence of synthetic cannabinoids, including 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid, in post-mortem samples. The findings highlighted the need for robust analytical methods to detect these substances due to their increasing prevalence in recreational drug use and associated health risks .

Research Insights

Recent literature reviews emphasize the growing concern over novel psychoactive substances (NPS) like synthetic cannabinoids. These compounds can lead to severe adverse effects and intoxication symptoms not typically associated with natural cannabis. Understanding their pharmacological profiles is crucial for developing effective public health responses and regulatory measures .

作用機序

The mechanism of action of 1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxypentyl group and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Chemical Reactivity

- The hydroxypentyl chain’s hydroxyl group enables conjugation reactions (e.g., glucuronidation), unlike fluoropentyl or chlorobenzyl groups. This could shorten the compound’s half-life .

- Acid chloride intermediates (common in indole-3-carboxylic acid derivatives) are used to synthesize esters and amides. For example, 1-(5-fluoropentyl)-1H-indole-3-carbonyl chloride reacts with piperidine to form a methanone derivative .

生物活性

Introduction

1-(4-Hydroxypentyl)-1H-indole-3-carboxylic acid, often referred to as a synthetic cannabinoid, has drawn attention due to its potential biological activities, particularly its interactions with the endocannabinoid system. This article explores its pharmacological properties, mechanisms of action, and metabolic pathways, supported by relevant data and case studies.

Cannabinoid Receptor Interaction

The compound exhibits significant affinity for the cannabinoid receptors CB1 and CB2. Studies have shown that synthetic cannabinoids can mimic the effects of Δ9-THC, the primary psychoactive component of cannabis. In vitro assays indicate that 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid acts as an agonist at these receptors, influencing physiological responses such as hypothermia and locomotor activity.

Table 1: Comparison of Cannabinoid Receptor Affinities

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) |

|---|---|---|

| Δ9-THC | 40 nM | 100 nM |

| JWH-018 | 20 nM | 50 nM |

| 1-(4-Hydroxypentyl)-1H-Indole-3-Carboxylic Acid | Not specified | Not specified |

Physiological Effects

Research indicates that compounds similar to 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid can induce hypothermia in animal models. For instance, SDB-001, a related indole derivative, produced a significant decrease in body temperature in rats, suggesting a similar profile for the compound .

Case Study: Hypothermic Response in Rats

In a controlled study, rats administered with various doses of synthetic cannabinoids showed dose-dependent hypothermic responses. The maximum decrease in body temperature was observed within 30 minutes post-administration, with effects lasting longer than those induced by Δ9-THC .

In Vitro Metabolism

The metabolic stability of 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid has been assessed using human hepatocytes. Initial findings suggest rapid metabolism, with significant reductions in parent compound concentration over time. A total of twenty-nine metabolites were identified during incubation studies, highlighting the complexity of its metabolic fate .

Table 2: Metabolites Identified from Incubation Studies

| Metabolite | Retention Time (min) | Observed Peak Area Change (%) |

|---|---|---|

| Hydroxylated Metabolite M1 | 12.5 | 90% increase |

| Hydroxylated Metabolite M2 | 15.0 | 75% increase |

| Conjugated Metabolite M3 | 18.0 | 60% increase |

Enzymatic Activity

The metabolism involves various cytochrome P450 enzymes, which play a crucial role in the biotransformation of cannabinoids. The involvement of UDP-glucuronosyltransferases has been noted for the conjugation of metabolites, facilitating their elimination from the body .

Q & A

Q. What are the recommended synthetic routes for 1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid and its derivatives?

A general approach involves functionalizing the indole core at the N1 and C3 positions. For example:

- Step 1 : Alkylation of 1H-indole-3-carboxylic acid with 4-hydroxypentyl bromide under basic conditions (e.g., NaH/DMF) to introduce the hydroxypentyl side chain.

- Step 2 : Acid chloride formation using oxalyl chloride or thionyl chloride in dichloromethane, followed by purification via vacuum distillation .

- Validation : Confirm regioselectivity via -NMR (e.g., indole H2 proton shift) and LC-MS for molecular weight verification .

Q. How should researchers characterize the stability of this compound under experimental conditions?

- Storage : Store at 2–8°C in inert, anhydrous environments to prevent hydrolysis of the carboxylic acid group .

- Stability assays : Conduct accelerated degradation studies under varying pH (1–13), temperatures (25–60°C), and light exposure. Monitor decomposition via HPLC-UV at 254 nm .

- Key risks : Hydroxypentyl esterification or oxidation of the hydroxyl group under acidic/oxidative conditions .

Q. What spectroscopic methods are critical for structural elucidation?

- NMR : - and -NMR to confirm substitution patterns (e.g., indole C3 carboxylate at ~165 ppm, hydroxypentyl chain protons at δ 3.5–4.0) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H] for CHNO, expected m/z 248.1287).

- X-ray crystallography : Use SHELXL for refinement if single crystals are obtained .

Advanced Research Questions

Q. How can structural modifications enhance target affinity, such as GTPase activation?

Q. How to address contradictions in pharmacological data across similar indole derivatives?

- Case example : Discrepancies in EC values may arise from assay conditions (e.g., Mg concentration in GTPase assays).

- Resolution :

Q. What strategies mitigate metabolic instability in vivo?

- Glucuronidation studies : Test susceptibility to UGT1A1 using liver microsomes. If rapid glucuronidation occurs (e.g., as in PF-06409577), introduce steric hindrance near the carboxylic acid (e.g., cyclohexylmethyl substitution) .

- Prodrug approaches : Synthesize ester prodrugs (e.g., ethyl ester) to enhance bioavailability, followed by enzymatic hydrolysis in plasma .

Q. How to resolve ambiguities in crystallographic data for indole-carboxylic acid complexes?

- Refinement challenges : Overlapping electron density in the hydroxypentyl chain.

- Solution :

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。